![molecular formula C6H8O2 B2890145 Bicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 22287-28-1](/img/structure/B2890145.png)
Bicyclo[1.1.1]pentane-1-carboxylic Acid
Vue d'ensemble
Description
Bicyclo[1.1.1]pentane-1-carboxylic Acid is an organic compound with the molecular formula C6H8O2. It is a member of the bicyclic bridged compounds family, characterized by its highly strained molecular structure consisting of three rings of four carbon atoms each. This compound is known for its unique structural properties and has garnered significant interest in various fields of scientific research .
Mécanisme D'action
Target of Action
Bicyclo[1.1.1]pentane-1-carboxylic Acid (BCP) is a high-value bioisostere . It is used as a replacement for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group in drug molecules
Mode of Action
The mode of action of BCP is primarily through its role as a bioisostere. Bioisosteres are chemical moieties that can be substituted for common functional groups or linkages . BCP, when used as a bioisostere in drug molecules, influences their permeability, aqueous solubility, and in vitro metabolic stability .
Biochemical Pathways
It’s known that the replacement of aromatic rings, internal alkynes, and tert-butyl groups with bcp units can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .
Pharmacokinetics
BCP has been reported to offer high passive permeability, high water solubility, and improved metabolic stability . These properties influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs, thereby affecting their bioavailability .
Result of Action
The result of BCP’s action is primarily seen in its influence on the physicochemical properties of drug molecules. It generally offers better in vivo and in vitro activities and drug-like properties . .
Action Environment
The action of BCP can be influenced by environmental factors. For instance, the strong hydrophobicity of the benzene ring, which BCP often replaces, can lead to non-specific binding in the hydrophobic environment . This can affect the pharmacokinetics and pharmacodynamic properties of candidate drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid typically involves the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core. This reaction can be performed on a large scale, allowing the construction of the core in a 1 kg scale within a day . The formed diketone undergoes a haloform reaction in batch to afford Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram amounts .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The flow photochemical addition of propellane to diacetyl is a key step, followed by batch processing for the haloform reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can yield alcohols and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxyl group, to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Major products formed from these reactions include Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, Bicyclo[1.1.1]pentane-1-carboxamide, and various esters and alcohols .
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentane-1-carboxylic Acid has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a precursor for various derivatives.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: A derivative used in drug discovery research.
1-Bicyclo[1.1.1]pentylamine hydrochloride: Used as a precursor in the synthesis of antibacterial agents.
Uniqueness
This compound is unique due to its highly strained structure, which imparts distinct physicochemical properties. Its ability to serve as a bioisostere for phenyl rings makes it valuable in medicinal chemistry for improving drug properties .
Propriétés
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCXPYPDHLVQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-28-1 | |
| Record name | bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How do substituents impact the acidity of bicyclo[1.1.1]pentane-1-carboxylic acid?
A: Research indicates that the acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids is strongly influenced by the nature of the substituent. Studies using both experimental gas-phase acidity measurements and theoretical calculations (MP2/6-311++G* and B3LYP/6-31+G) show a clear trend: electron-withdrawing substituents increase acidity, while electron-donating substituents decrease it. [, ] This effect is primarily attributed to polar field effects exerted by the substituent through the bicyclo[1.1.1]pentane ring system, influencing the stability of the conjugate base. [] Interestingly, these substituent effects show a linear correlation with the corresponding effects observed in 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, but with a steeper slope (1.34 vs 0.9). [, ] This difference arises from the shorter bridgehead-bridgehead distance in the bicyclo[1.1.1]pentane system, leading to more pronounced transmission of the substituent's electronic influence. []
Q2: Can we predict the inductive effect of substituents on this compound?
A: Yes, the inductive effect of substituents can be predicted and understood using the Quantum Theory of Atoms in Molecules (QTAIM). Studies utilizing QTAIM analysis coupled with isodesmic reaction energy calculations at the PBE0/6-31++G(d,p) level of theory, reveal that the inductive effect propagates through the modulation of atomic dipole moments within the molecule. [] This modulation is primarily controlled by the dipole moment of the substituent itself. Remarkably, the principle of atomic transferability applies here, meaning that the substituent's dipole moment determined in simpler systems (like R-H) can be extrapolated to predict its effect on the acidity of this compound. [] This finding provides a valuable tool for predicting how different substituents will impact the properties of this unique scaffold.
Q3: Are there efficient synthetic routes available for 3-substituted this compound derivatives?
A: Yes, recent research highlights the development of a practical, metal-free approach for synthesizing a specific derivative, 3-(pyrazin-2-yl)this compound. [] This method utilizes a homolytic aromatic alkylation strategy and offers a promising route for accessing this potentially valuable building block for medicinal chemistry applications. [] While this study focuses on a specific derivative, it paves the way for exploring similar metal-free approaches for synthesizing other 3-substituted analogs, potentially expanding the chemical space and applications of this intriguing scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


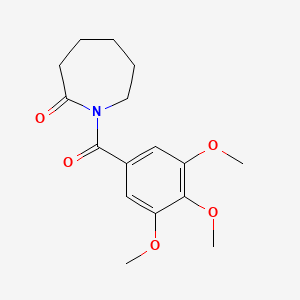
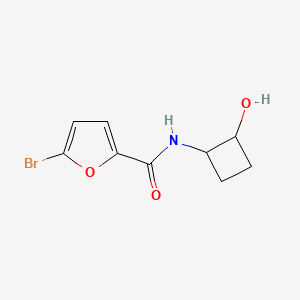

![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)
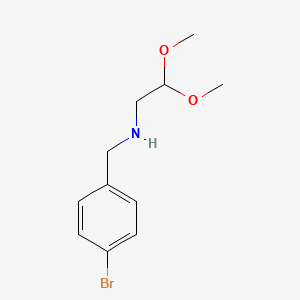

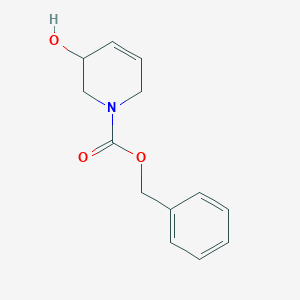
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2890070.png)
![2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)

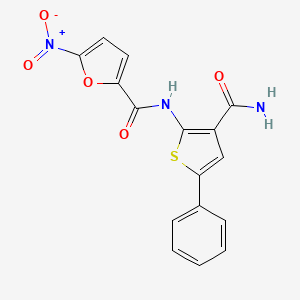
![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)
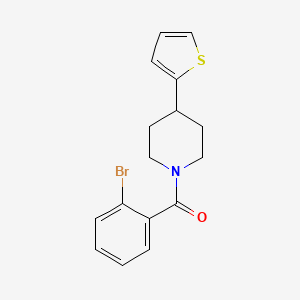
![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
